molecular formula C7H11FO2 B123377 trans-4-Fluorocyclohexanecarboxylic Acid CAS No. 174771-54-1

trans-4-Fluorocyclohexanecarboxylic Acid

カタログ番号: B123377
CAS番号: 174771-54-1
分子量: 146.16 g/mol
InChIキー: IUMDEBKXOXPBEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-4-Fluorocyclohexanecarboxylic Acid: is an organic compound with the molecular formula C₇H₁₁FO₂. It is a fluorinated derivative of cyclohexanecarboxylic acid, where the fluorine atom is positioned at the 4th carbon in the cyclohexane ring.

準備方法

Synthetic Routes and Reaction Conditions:

    Hydrofluoric Acid-Catalyzed Addition Reaction:

    Hydrofluoric Acid-Catalyzed Fluorination Reaction:

Industrial Production Methods:

  • The industrial production of trans-4-Fluorocyclohexanecarboxylic Acid typically involves large-scale implementation of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in a polar aprotic solvent.

Major Products:

  • Oxidation of trans-4-Fluorocyclohexanecarboxylic Acid typically yields cyclohexanone derivatives.
  • Reduction reactions produce cyclohexanol derivatives.
  • Substitution reactions result in various substituted cyclohexanecarboxylic acids depending on the nucleophile used.

科学的研究の応用

Synthesis Applications

Trans-4-FCHA is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in:

  • Synthesis of Amino Acids : It can be transformed into other amino acids through various chemical reactions, making it valuable in peptide synthesis. For instance, derivatives such as trans-4-(aminomethyl)cyclohexanecarboxylic acid (T-AMCHA) have demonstrated efficacy as anti-fibrinolytic agents .
  • Pharmaceutical Intermediates : The compound is used in the preparation of optically active compounds that are essential for drug development. For example, it is involved in synthesizing Janus kinase inhibitors and other active pharmaceutical ingredients (APIs) that target inflammatory diseases .

Therapeutic Applications

Trans-4-FCHA has shown promise in several therapeutic areas:

  • Anti-Fibrinolytic Activity : As a derivative, T-AMCHA has been studied for its ability to accelerate barrier recovery and prevent epidermal hyperplasia, indicating potential applications in wound healing and dermatological treatments .
  • Anticancer Properties : Research indicates that derivatives of trans-4-FCHA may enhance the efficacy of established chemotherapeutic agents like daunorubicin and doxorubicin by acting as substituents that improve their pharmacological profiles .

Case Study 1: Synthesis of Janus Kinase Inhibitors

A study highlighted the use of trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid for synthesizing Janus kinase inhibitors. The process demonstrated high yields and selectivity for the trans-isomer, essential for the desired biological activity. The synthesis involved a one-pot reaction that maintained a trans/cis ratio exceeding 75% .

Case Study 2: Development of Anti-Fibrinolytic Agents

Research on T-AMCHA revealed its effectiveness in inhibiting plasmin-induced fibrinolysis, showcasing its potential application in treating hemorrhagic diseases and managing abnormal bleeding during surgical procedures. Clinical evaluations indicated significant improvements in recovery times and reduced complications associated with fibrinolysis .

作用機序

The mechanism by which trans-4-Fluorocyclohexanecarboxylic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s presence can influence the compound’s binding affinity and specificity, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

    Cyclohexanecarboxylic Acid:

    4-Fluorocyclohexanol:

    4-Fluorocyclohexanone:

Uniqueness:

生物活性

trans-4-Fluorocyclohexanecarboxylic acid (trans-4-FCHA) is a fluorinated derivative of cyclohexanecarboxylic acid, characterized by the presence of a fluorine atom at the fourth carbon position of the cyclohexane ring. This compound has garnered interest in various biological applications, particularly in the field of pharmacology and radiochemistry, due to its potential interactions with biological targets.

The molecular formula of trans-4-FCHA is C₇H₁₁FO₂. Its unique structure imparts distinct chemical properties that influence its biological activity. The synthesis often involves hydrofluoric acid-catalyzed reactions, facilitating the introduction of the fluorine atom while maintaining high yield and purity.

The biological activity of trans-4-FCHA is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The presence of fluorine enhances the compound's binding affinity and specificity, which can alter its pharmacological effects. For instance, studies have shown that trans-4-FCHA can influence serotonin receptor activity, particularly the 5-HT1A receptor, which is critical in various neurological processes .

1. Serotonin Receptor Modulation

Trans-4-FCHA has been investigated as a radiolabeled ligand for PET imaging studies focusing on serotonin 5-HT1A receptors. Its analogs have demonstrated significant potential in visualizing receptor distribution in the brain, which is crucial for understanding psychiatric disorders .

2. Impact on Drug Metabolism

Research indicates that trans-4-FCHA can affect drug metabolism pathways. For example, it has been shown to influence the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and toxicity . This interaction may lead to altered pharmacokinetics of co-administered drugs.

3. Case Studies

Several studies have highlighted the utility of trans-4-FCHA in clinical settings:

  • PET Imaging Study : A study involving patients with temporal lobe epilepsy utilized trans-4-FCHA labeled with fluorine-18 ([18F]FCWAY) to assess serotonin receptor binding pre- and post-surgery. Results indicated that changes in receptor binding correlated with surgical outcomes, suggesting its potential as a predictive biomarker .
  • Disulfiram Interaction : Another case study demonstrated that disulfiram could inhibit the defluorination of [18F]FCWAY, leading to improved imaging quality by reducing radioactivity accumulation in non-target areas such as the skull .

Research Findings Summary

Study FocusKey Findings
PET Imaging and Serotonin ReceptorsTrans-4-FCHA analogs effectively visualize 5-HT1A receptors; changes correlate with clinical outcomes.
Drug MetabolismInfluences cytochrome P450 activity, impacting drug pharmacokinetics.
Disulfiram InteractionReduces defluorination effects, enhancing imaging accuracy in PET studies.

特性

IUPAC Name

4-fluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMDEBKXOXPBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95233-41-3
Record name 4-fluorocyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 2
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 3
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 4
Reactant of Route 4
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 5
trans-4-Fluorocyclohexanecarboxylic Acid
Reactant of Route 6
trans-4-Fluorocyclohexanecarboxylic Acid
Customer
Q & A

Q1: Why is the formation of trans-4-fluorocyclohexanecarboxylic acid a concern in PET imaging with 18F-FCWAY?

A1: this compound (18F-FC) is a radiometabolite produced by the defluorination of 18F-FCWAY via the cytochrome P450 enzyme CYP2E1. [, ] This defluorination leads to several issues in PET imaging:

  • High Skull Uptake: 18F-FC accumulates significantly in the skull, creating a "spillover" effect that contaminates the signal from the underlying brain regions. This makes it difficult to accurately quantify 5-HT1A receptor binding in these areas. []
  • Reduced Brain Uptake: The conversion of 18F-FCWAY to 18F-FC reduces the amount of the active radioligand available to bind to 5-HT1A receptors in the brain. This results in lower signal intensity and potentially less accurate imaging results. []

Q2: How can the formation of this compound be mitigated?

A2: Research suggests that disulfiram, a clinically approved drug, can effectively inhibit CYP2E1 activity and thereby reduce the defluorination of 18F-FCWAY. [] In a study involving human subjects, a single oral dose of disulfiram significantly decreased skull radioactivity, increased plasma concentrations of 18F-FCWAY, and enhanced the visualization of 5-HT1A receptors in the brain. [] These findings indicate that disulfiram could be a valuable tool for improving the accuracy and sensitivity of 18F-FCWAY PET imaging for studying 5-HT1A receptors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。